Cas no 34170-18-8 (3,4',5,6,7,8-hexamethoxyflavone)

3,4',5,6,7,8-Hexamethoxyflavone is a polymethoxyflavone (PMF) derivative characterized by six methoxy groups attached to its flavone backbone. This compound exhibits notable stability and low polarity due to its methoxy substitutions, making it suitable for research in lipid-soluble systems. It has been studied for its potential bioactivity, including anti-inflammatory and antioxidant properties, attributed to its structural resemblance to other bioactive flavonoids. The hexamethoxy configuration enhances metabolic resistance, offering advantages in pharmacokinetic studies. Its well-defined structure and high purity make it a valuable reference standard in analytical chemistry and phytochemical research. The compound is typically synthesized under controlled conditions to ensure reproducibility and consistency for scientific applications.
3,4',5,6,7,8-hexamethoxyflavone structure
34170-18-8 structure
商品名:3,4',5,6,7,8-hexamethoxyflavone
CAS番号:34170-18-8
MF:C21H22O8
メガワット:402.39458
CID:2025496
PubChem ID:11741814

3,4',5,6,7,8-hexamethoxyflavone 化学的及び物理的性質

名前と識別子

    • 3,4',5,6,7,8-hexamethoxyflavone
    • 3,5,6,7,8,4'-hexamethoxyflavone
    • 3,5,6,7,8-pentamethoxy-2-(4-methoxy-phenyl)-chromen-4-one
    • 5,6,7,8,3,4'-hexamethoxyflavone
    • auranetin 5-methyl ether
    • auranetin-5-methyl ether
    • Hexa-Me ether-3,4',5,6,7,8-Hexahydroxyflavone
    • nobiletin
    • 3,5,6,7,8-Pentamethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
    • UNII-RNF1407A4J
    • 34170-18-8
    • CS-0896958
    • HY-N12263
    • 4H-1-Benzopyran-4-one, 3,5,6,7,8-pentamethoxy-2-(4-methoxyphenyl)-
    • FS-7397
    • RNF1407A4J
    • LMPK12113315
    • 3,5,6,7,8-pentamethoxy-2-(4-methoxyphenyl)chromen-4-one
    • Q27288205
    • 3-Methoxytangeretin
    • AKOS040763834
    • Flavone, 3,4',5,6,7,8-hexamethoxy-
    • 3,5,6,7,8,4??-hexamethoxyflavone
    • 3,5,6,7,8-Pentamethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
    • G64333
    • 3,5,6,7,8,4'-Hexamethoxyflavone
    • インチ: InChI=1S/C21H22O8/c1-23-12-9-7-11(8-10-12)15-18(25-3)14(22)13-16(24-2)19(26-4)21(28-6)20(27-5)17(13)29-15/h7-10H,1-6H3
    • InChIKey: OBIOZWXPDBWYHB-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC

計算された属性

  • せいみつぶんしりょう: 402.13146766g/mol
  • どういたいしつりょう: 402.13146766g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 598
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

3,4',5,6,7,8-hexamethoxyflavone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR01V69T-20mg
3,5,6,7,8,4′-hexamethoxyflavone
34170-18-8 98%
20mg
$380.00 2025-02-13
1PlusChem
1P01V61H-1mg
3,5,6,7,8,4′-hexamethoxyflavone
34170-18-8 98%
1mg
$61.00 2024-05-05
Ambeed
A1539733-1mg
3,5,6,7,8-Pentamethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
34170-18-8 98%
1mg
$61.0 2025-02-27

3,4',5,6,7,8-hexamethoxyflavone 関連文献

3,4',5,6,7,8-hexamethoxyflavoneに関する追加情報

3,4',5,6,7,8-Hexamethoxyflavone: A Comprehensive Overview

3,4',5,6,7,8-Hexamethoxyflavone, also known by its CAS registry number CAS No. 34170-18-8, is a highly bioactive flavonoid compound that has garnered significant attention in the fields of pharmacology and natural product chemistry. This compound belongs to the class of polyphenolic compounds and is characterized by its unique structure featuring multiple methoxy groups attached to the flavone backbone. The presence of these methoxy groups contributes to its potent antioxidant and anti-inflammatory properties, making it a subject of extensive research in recent years.

The chemical structure of 3,4',5,6,7,8-hexamethoxyflavone consists of a flavone skeleton with six methoxy groups located at positions 3, 4', 5, 6, 7, and 8. This high degree of methylation is uncommon among flavonoids and imparts unique pharmacokinetic and pharmacodynamic properties. Recent studies have highlighted its potential as a therapeutic agent in various disease models, including cancer, neurodegenerative disorders, and cardiovascular diseases.

In terms of biological activity, 3,4',5,6,7,8-hexamethoxyflavone has demonstrated remarkable antioxidant capabilities due to its ability to scavenge free radicals and inhibit lipid peroxidation. This property is particularly relevant in the context of oxidative stress-related diseases. Moreover, the compound has shown significant anti-inflammatory effects by modulating key inflammatory pathways such as NF-κB and COX-2. These findings underscore its potential as a natural anti-inflammatory agent.

Recent research has also explored the anticancer potential of 3,4',5,6,7,8-hexamethoxyflavone. Studies have shown that this compound can induce apoptosis in various cancer cell lines while sparing normal cells. The mechanism involves activation of caspase pathways and modulation of Bcl-2 family proteins. Additionally, it has been found to inhibit tumor angiogenesis by suppressing VEGF expression and blocking endothelial cell proliferation.

The neuroprotective effects of 3,4',5,6,7,8-hexamethoxyflavone have also been extensively studied. Experimental models have demonstrated its ability to protect against oxidative stress-induced neuronal damage and improve cognitive function in Alzheimer's disease models. This is attributed to its ability to inhibit acetylcholinesterase activity and reduce amyloid-beta peptide aggregation.

In terms of synthesis and extraction methods,

researchers have developed efficient strategies to isolate this compound from natural sources or synthesize it through chemical methods. Extraction techniques such as high-performance liquid chromatography (HPLC) have been optimized for large-scale production. Synthetic routes involving multi-step reactions with precise control over regioselectivity are also being explored to meet the growing demand for this bioactive compound.

The pharmacokinetic profile of

< strong >3 strong >,< strong >4 ' strong >,< strong >5 strong >,< strong >6 strong >,< strong >7 strong >,< strong >8 -hexamethoxyflavone strong > has been studied in preclinical models.
Results indicate favorable absorption and bioavailability when administered orally.
Furthermore,
the compound exhibits low toxicity profiles in acute toxicity studies,
suggesting its potential for safe therapeutic use.
However,
further clinical trials are required to validate these findings in human subjects.

In conclusion,
< br / > < strong >3 strong >,< strong >4 ' strong >,< strong >5 strong >,< strong >6 strong >,< strong >7 strong >,< strong >8 -hexamethoxyflavone strong >< br / > represents a promising natural product with diverse therapeutic applications.< br / > Its unique chemical structure endows it with potent antioxidant,< br / > anti-inflammatory,< br / > anticancer,< br / > and neuroprotective properties.< br / > As research continues to unravel its mechanisms of action and therapeutic potential,< br / > this compound holds great promise for development into innovative medicinal agents.< br / >

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